![molecular formula C18H14N4O4 B2491739 1-(1,3-Benzodioxol-5-yl)-4-[3-(3-pyridyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone CAS No. 1021253-08-6](/img/structure/B2491739.png)
1-(1,3-Benzodioxol-5-yl)-4-[3-(3-pyridyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of compounds related to "1-(1,3-Benzodioxol-5-yl)-4-[3-(3-pyridyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone" often involves multi-step synthetic routes that incorporate the formation of oxadiazole rings and subsequent functionalization. For example, Kharchenko et al. (2008) describe a one-pot condensation method leading to the formation of related bicyclic systems, where the structures were confirmed using IR, 1H NMR, and mass spectrometry (Kharchenko, Detistov, & Orlov, 2008).
Scientific Research Applications
Synthesis and Biological Activity
- A study by Kharchenko et al. (2008) discusses the synthesis of novel 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-one bicyclic systems, including derivatives similar to the compound . The biological activity of these compounds was predicted using the PASS prediction tool, indicating potential applications in drug discovery and development (Kharchenko, Detistov, & Orlov, 2008).
Anticancer Potential
- Zhang et al. (2005) identified a structurally related compound, 5-(3-chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole, as a novel apoptosis inducer with potential anticancer properties. Their study highlights the importance of the oxadiazole ring and its derivatives in cancer treatment research (Zhang et al., 2005).
Antitubercular Activity
- Research by Joshi et al. (2015) on pyrrole derivatives, including those with 1,3,4-oxadiazole rings, demonstrated moderate to good antitubercular activity. These findings suggest the potential of such compounds in developing treatments for tuberculosis (Joshi, More, Kulkarni, Nelaguddad, & Kulkarni, 2015).
properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O4/c23-16-6-12(18-20-17(21-26-18)11-2-1-5-19-8-11)9-22(16)13-3-4-14-15(7-13)25-10-24-14/h1-5,7-8,12H,6,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEKABPZDHINOKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC3=C(C=C2)OCO3)C4=NC(=NO4)C5=CN=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2H-1,3-Benzodioxol-5-YL)-4-[3-(pyridin-3-YL)-1,2,4-oxadiazol-5-YL]pyrrolidin-2-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.